molecular formula C9H20O B1600090 (S)-(+)-2-Nonanol CAS No. 70419-06-6

(S)-(+)-2-Nonanol

Cat. No.: B1600090
CAS No.: 70419-06-6
M. Wt: 144.25 g/mol
InChI Key: NGDNVOAEIVQRFH-VIFPVBQESA-N
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Description

(S)-(+)-2-Nonanol is an organic compound classified as a secondary alcohol. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-(+)-enantiomer refers to the specific spatial arrangement of its atoms. This compound is known for its pleasant odor and is often used in the fragrance industry. Its molecular formula is C9H20O, and it is part of the larger family of nonanols.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Nonanol can be synthesized through several methods, including:

    Reduction of Ketones: One common method involves the reduction of 2-nonanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether.

    Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., nonylmagnesium bromide) reacts with formaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-nonanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-2-Nonanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-nonanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Further reduction can convert it to nonane using strong reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

    Substitution: SOCl2, phosphorus tribromide (PBr3), or hydrogen halides (HX).

Major Products:

    Oxidation: 2-Nonanal

    Reduction: Nonane

    Substitution: 2-Chlorononane, 2-Bromononane

Scientific Research Applications

(S)-(+)-2-Nonanol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

    Biology: It serves as a pheromone in certain insect species, making it useful in entomological studies.

    Medicine: Research explores its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavors and fragrances.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Nonanol depends on its application:

    As a Pheromone: It interacts with olfactory receptors in insects, triggering behavioral responses.

    In Chemical Reactions: It acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions.

Comparison with Similar Compounds

    ®-(-)-2-Nonanol: The enantiomer of (S)-(+)-2-Nonanol, differing in spatial arrangement.

    2-Nonanone: The ketone form, which can be reduced to this compound.

    Nonane: The fully reduced form of this compound.

Uniqueness: this compound’s chiral nature and specific enantiomeric form make it unique compared to its racemic mixture or other non-chiral nonanols. Its specific interactions in biological systems and its use in asymmetric synthesis highlight its distinct properties.

Properties

IUPAC Name

(2S)-nonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDNVOAEIVQRFH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454911
Record name (S)-(+)-2-Nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70419-06-6
Record name (S)-(+)-2-Nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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